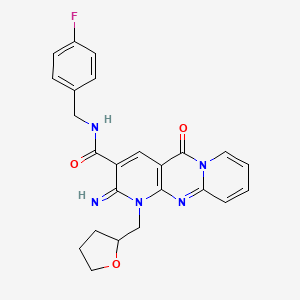

C24H22FN5O3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is an insulin-degrading enzyme inhibitor that induces glucose intolerance . It has significant potential in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves multiple steps, including the formation of the triazole ring and the attachment of the fluorophenyl and hydroxyquinoline groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can occur at the fluorophenyl or hydroxyquinoline moieties, resulting in structurally diverse compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one: has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its role in inhibiting insulin-degrading enzyme and its potential effects on glucose metabolism.

Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and diabetes.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The compound exerts its effects by inhibiting the insulin-degrading enzyme, which plays a crucial role in regulating insulin levels and glucose metabolism. By inhibiting this enzyme, the compound can induce glucose intolerance and affect various metabolic pathways. The molecular targets include the active site of the insulin-degrading enzyme, where the compound binds and prevents the enzyme from degrading insulin .

Comparison with Similar Compounds

Similar Compounds

- 4-(2-chlorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

- 4-(2-bromophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

- 4-(2-methylphenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one .

Uniqueness

The uniqueness of 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one The presence of the fluorophenyl group enhances its binding affinity and specificity compared to similar compounds .

Biological Activity

The compound C24H22FN5O3 , known chemically as N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, exhibits significant biological activity, particularly in the context of cancer treatment. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring fused with a carboxamide group , which is crucial for its biological activity. The presence of fluorine and dimethoxy groups enhances its lipophilicity and potential bioavailability compared to similar compounds. The compound's synthesis involves multiple steps to introduce various functional groups that contribute to its reactivity and biological interactions.

Anticancer Activity

Potent Anticancer Effects : this compound has demonstrated potent anticancer activity, particularly against breast cancer cells, with an IC50 value of less than 1 μM. This indicates a high level of effectiveness in inhibiting cancer cell growth.

Selective Toxicity : The compound selectively targets cancer cells while sparing normal cells, which is a critical factor in developing effective cancer therapies. This selectivity reduces potential side effects associated with conventional chemotherapy.

Mechanism of Action :

- Cell Cycle Inhibition : Preliminary studies suggest that this compound inhibits cell cycle progression, leading to cell death through apoptosis.

- In Vivo Efficacy : Animal studies using xenograft models have shown tumor regression following treatment with this compound, indicating its potential for therapeutic use in clinical settings.

Binding Affinity and Interaction Studies

Research has employed molecular docking simulations and binding assays to evaluate the interaction of this compound with various biological targets. Initial findings suggest that the compound may selectively inhibit specific pathways associated with disease progression, making it a valuable candidate for further investigation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that this compound possesses unique functional groups that enhance its biological activity. For instance, compounds sharing the triazole moiety often exhibit similar anticancer properties but may lack the selective toxicity seen in this compound.

Data Table: Biological Activity Overview

| Biological Activity | Details |

|---|---|

| IC50 (Breast Cancer) | < 1 μM |

| Selectivity | Targets cancer cells selectively |

| Mechanism | Inhibits cell cycle progression; induces apoptosis |

| In Vivo Efficacy | Tumor regression in xenograft models |

Case Studies and Clinical Implications

While extensive clinical trials are necessary to validate the efficacy of this compound in humans, preliminary data from animal studies provide a strong foundation for future research. Collaborations with pharmaceutical companies are essential for optimizing pharmacokinetic properties and assessing long-term toxicity .

Properties

Molecular Formula |

C24H22FN5O3 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C24H22FN5O3/c25-16-8-6-15(7-9-16)13-27-23(31)18-12-19-22(28-20-5-1-2-10-29(20)24(19)32)30(21(18)26)14-17-4-3-11-33-17/h1-2,5-10,12,17,26H,3-4,11,13-14H2,(H,27,31) |

InChI Key |

MJJTTXVZXGEYOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.